molecular formula C6HBrClF3 B055581 1-Bromo-2-chloro-3,4,5-trifluorobenzene CAS No. 122375-83-1

1-Bromo-2-chloro-3,4,5-trifluorobenzene

Cat. No.: B055581
CAS No.: 122375-83-1
M. Wt: 245.42 g/mol
InChI Key: QVKOVRVAPIYNAL-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-3,4,5-trifluorobenzene is an aromatic compound with the molecular formula C6HBrClF3 and a molecular weight of 245.42 g/mol . This compound is characterized by the presence of bromine, chlorine, and three fluorine atoms attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Mechanism of Action

Target of Action

1-Bromo-2-chloro-3,4,5-trifluorobenzene is a halogenated aromatic compound

Mode of Action

It’s known to undergo a br-mg-exchange reaction with i-prmgbr in thf to yield an organomagnesium compound . This suggests that it can participate in organometallic reactions, potentially leading to various biochemical interactions.

Preparation Methods

1-Bromo-2-chloro-3,4,5-trifluorobenzene can be synthesized through several methods. One common synthetic route involves the halogenation of 1,2,3,4-tetrafluorobenzene. The reaction typically uses bromine and chlorine as halogenating agents under controlled conditions to achieve the desired substitution pattern . Industrial production methods often involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-2-chloro-3,4,5-trifluorobenzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

1-Bromo-2-chloro-3,4,5-trifluorobenzene has several applications in scientific research:

Comparison with Similar Compounds

1-Bromo-2-chloro-3,4,5-trifluorobenzene can be compared with other halogenated aromatic compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for a wide range of chemical transformations and applications.

Properties

IUPAC Name

1-bromo-2-chloro-3,4,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrClF3/c7-2-1-3(9)5(10)6(11)4(2)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKOVRVAPIYNAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378329
Record name 1-bromo-2-chloro-3,4,5-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122375-83-1
Record name 1-bromo-2-chloro-3,4,5-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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